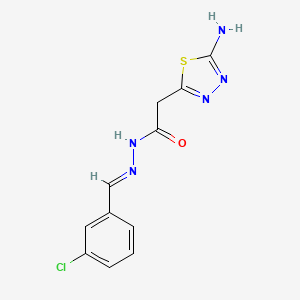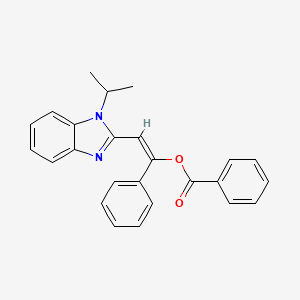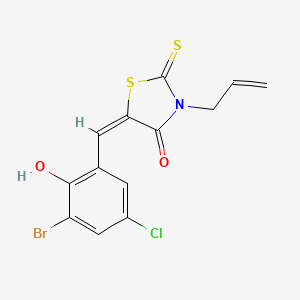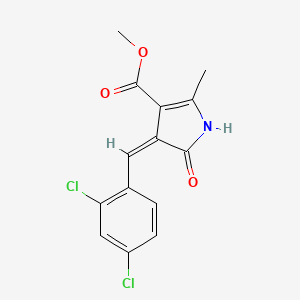![molecular formula C15H20N6 B3868492 benzaldehyde [2,6-bis(dimethylamino)-4-pyrimidinyl]hydrazone](/img/structure/B3868492.png)
benzaldehyde [2,6-bis(dimethylamino)-4-pyrimidinyl]hydrazone
Übersicht
Beschreibung
Benzaldehyde [2,6-bis(dimethylamino)-4-pyrimidinyl]hydrazone, also known as BPDH, is a synthetic compound that has been studied for its potential applications in scientific research. BPDH is a yellow crystalline solid that is soluble in water and organic solvents. It is a derivative of pyrimidine and hydrazone, which are both important chemical classes for drug development.
Wirkmechanismus
The mechanism of action of benzaldehyde [2,6-bis(dimethylamino)-4-pyrimidinyl]hydrazone involves the inhibition of the enzyme dihydrofolate reductase (DHFR), which is involved in the synthesis of DNA and RNA. By inhibiting DHFR, this compound disrupts the synthesis of nucleotides, which are essential for cell division and growth. This leads to the induction of apoptosis in cancer cells. This compound also inhibits the activity of matrix metalloproteinases (MMPs), which are involved in the breakdown of extracellular matrix proteins. By inhibiting MMPs, this compound prevents the migration and invasion of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity in normal cells and tissues, which makes it a promising candidate for cancer therapy. It has also been shown to have good stability in biological fluids, which is important for its potential use as a therapeutic agent. This compound has been shown to induce cell cycle arrest in cancer cells, which prevents their proliferation. It also induces the production of reactive oxygen species (ROS), which are toxic to cancer cells. This compound has been shown to have synergistic effects with other anti-cancer agents, such as cisplatin and doxorubicin.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of benzaldehyde [2,6-bis(dimethylamino)-4-pyrimidinyl]hydrazone is its potential selectivity for cancer cells, which reduces the risk of toxicity to normal cells and tissues. Another advantage is its stability in biological fluids, which makes it suitable for in vivo studies. One limitation of this compound is its low solubility in water, which can affect its bioavailability. Another limitation is the lack of clinical data on its safety and efficacy in humans.
Zukünftige Richtungen
There are several future directions for the study of benzaldehyde [2,6-bis(dimethylamino)-4-pyrimidinyl]hydrazone. One direction is the development of new synthetic methods for this compound and its derivatives, which could improve its solubility and bioavailability. Another direction is the study of its potential use in combination with other anti-cancer agents, which could enhance its therapeutic efficacy. Further studies are needed to determine its safety and efficacy in humans, and to develop new formulations for its clinical use. This compound also has potential applications in other fields of research, such as photodynamic therapy and imaging.
Wissenschaftliche Forschungsanwendungen
Benzaldehyde [2,6-bis(dimethylamino)-4-pyrimidinyl]hydrazone has been studied for its potential applications in scientific research, particularly in the field of cancer therapy. It has been shown to have anti-tumor activity in various cancer cell lines, including breast, lung, and colon cancer. This compound works by inducing apoptosis, or programmed cell death, in cancer cells. It also inhibits angiogenesis, the process by which tumors develop new blood vessels to support their growth. This compound has also been studied for its potential use as a photosensitizer in photodynamic therapy, a cancer treatment that uses light and a photosensitizing agent to kill cancer cells.
Eigenschaften
IUPAC Name |
6-N-[(Z)-benzylideneamino]-2-N,2-N,4-N,4-N-tetramethylpyrimidine-2,4,6-triamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6/c1-20(2)14-10-13(17-15(18-14)21(3)4)19-16-11-12-8-6-5-7-9-12/h5-11H,1-4H3,(H,17,18,19)/b16-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APGLINRJTWKNDT-WJDWOHSUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=C1)NN=CC2=CC=CC=C2)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=NC(=NC(=C1)N/N=C\C2=CC=CC=C2)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24804846 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)(phenyl)amino]propyl benzoate](/img/structure/B3868421.png)
![4-bromobenzaldehyde O-{[(4-methoxyphenyl)amino]carbonyl}oxime](/img/structure/B3868423.png)


![N-(4-methoxyphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B3868435.png)
![2-chlorobenzaldehyde O-{[(2-chlorophenyl)amino]carbonyl}oxime](/img/structure/B3868441.png)
![3-[(diethylamino)methyl]-1-(2,3-difluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B3868445.png)
![3-[(2,4-dichlorobenzyl)oxy]benzaldehyde 1,3-benzothiazol-2-ylhydrazone](/img/structure/B3868451.png)
![1,5-diphenyl-1H,5H-[1,2,4]triazolo[1,2-a][1,2,4]triazole-3,7-dithiol](/img/structure/B3868458.png)

![4-({[4-(2-carboxyvinyl)-2-methoxyphenyl]sulfonyl}amino)benzoic acid](/img/structure/B3868496.png)
![4-{2-[{[2-(3,4-dimethoxyphenyl)ethyl]amino}(oxo)acetyl]carbonohydrazonoyl}benzoic acid](/img/structure/B3868498.png)
![N'-[1-(3,4-dimethoxyphenyl)ethylidene]-2-(1-naphthyl)acetohydrazide](/img/structure/B3868509.png)